Lipophilicity Control (XLogP3-AA): Distinctly Lower LogP than Unsubstituted Furan-Pyrrolidine Analog
The target compound exhibits a computed XLogP3-AA value of 0.1, which is substantially lower (more hydrophilic) than the 0.9 value for the simpler analog 2-(furan-2-yl)pyrrolidine (CAS 90086-89-8), a compound lacking the acetamide extension [1]. This 0.8 log unit difference indicates that the target compound will have lower passive membrane permeability and higher aqueous solubility, which is a critical differentiator for assay compatibility in high-throughput screening (HTS) or in vivo studies where solubility is rate-limiting [2]. The acetamide group directly contributes to this shift in hydrophilicity [3].
| Evidence Dimension | XLogP3-AA (Lipophilicity) |
|---|---|
| Target Compound Data | 0.1 |
| Comparator Or Baseline | 2-(Furan-2-yl)pyrrolidine (CAS 90086-89-8): 0.9 |
| Quantified Difference | 0.8 log units lower |
| Conditions | Computed by XLogP3 3.0 (PubChem release 2019.06.18/2025.09.15) |
Why This Matters
Lower LogP enhances aqueous solubility, which can improve assay performance in biochemical buffers and reduce nonspecific binding, making this compound preferable for early-stage drug discovery assays.
- [1] PubChem. Compound Summary for CID 75421193: N-{[5-(pyrrolidin-2-yl)furan-2-yl]methyl}acetamide; CID 3675988: 2-(Furan-2-yl)pyrrolidine. Computed Properties (XLogP3-AA). Retrieved from https://pubchem.ncbi.nlm.nih.gov. View Source
- [2] Lipinski, C. A.; et al. Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 2001, 46(1-3), 3–26. DOI: 10.1016/S0169-409X(00)00129-0. View Source
- [3] PubChem. Compound Summary for CID 75421193: N-{[5-(pyrrolidin-2-yl)furan-2-yl]methyl}acetamide. Structural Annotation. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/75421193. View Source
